molecular formula C9H15NO B13822544 Pyridine, 6-ethoxy-2,3-dihydro-3,4-dimethyl-(9CI)

Pyridine, 6-ethoxy-2,3-dihydro-3,4-dimethyl-(9CI)

Cat. No.: B13822544
M. Wt: 153.22 g/mol
InChI Key: KMYCULPFZDJNJG-UHFFFAOYSA-N
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Description

Pyridine, 6-ethoxy-2,3-dihydro-3,4-dimethyl-(9CI) is a heterocyclic organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by its unique structure, which includes an ethoxy group and two methyl groups attached to a dihydropyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 6-ethoxy-2,3-dihydro-3,4-dimethyl-(9CI) can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dihydro-3,4-dimethylpyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions in an organic solvent like acetonitrile.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to optimize the reaction conditions and improve the yield. Catalysts such as palladium or nickel may also be employed to facilitate the reaction and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 6-ethoxy-2,3-dihydro-3,4-dimethyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethoxy and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Pyridine, 6-ethoxy-2,3-dihydro-3,4-dimethyl-(9CI) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of agrochemicals and functional materials.

Mechanism of Action

The mechanism of action of Pyridine, 6-ethoxy-2,3-dihydro-3,4-dimethyl-(9CI) involves its interaction with specific molecular targets. The ethoxy and methyl groups play a crucial role in modulating the compound’s biological activity. The compound may interact with enzymes or receptors, leading to the activation or inhibition of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic aromatic heterocycle with a nitrogen atom.

    2,3-Dihydro-3,4-dimethylpyridine: A precursor in the synthesis of the target compound.

    6-Ethoxypyridine: Another derivative with an ethoxy group attached to the pyridine ring.

Uniqueness

Pyridine, 6-ethoxy-2,3-dihydro-3,4-dimethyl-(9CI) is unique due to the combination of its ethoxy and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

6-ethoxy-3,4-dimethyl-2,3-dihydropyridine

InChI

InChI=1S/C9H15NO/c1-4-11-9-5-7(2)8(3)6-10-9/h5,8H,4,6H2,1-3H3

InChI Key

KMYCULPFZDJNJG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NCC(C(=C1)C)C

Origin of Product

United States

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